molecular formula C17H17N3O B3848423 2-methyl-N-(1-phenylethyl)imidazo[1,2-a]pyridine-3-carboxamide

2-methyl-N-(1-phenylethyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B3848423
M. Wt: 279.34 g/mol
InChI Key: ASMSESFSWWQWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(1-phenylethyl)imidazo[1,2-a]pyridine-3-carboxamide is a chemical research compound based on the imidazo[1,2-a]pyridine-3-carboxamide (IPA) scaffold, a structure of significant interest in infectious disease research. This class of compounds has been extensively investigated for its potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains . The core imidazo[1,2-a]pyridine structure is recognized as a "drug prejudice" scaffold in medicinal chemistry due to its presence in various therapeutic agents and its high potential for yielding bioactive molecules . IPAs, particularly those with specific substitutions on the carboxamide nitrogen, are known to function by inhibiting the mycobacterial cytochrome bcc complex, a critical component (Complex III) of the oxidative phosphorylation pathway . By targeting the QcrB subunit of this complex, these compounds disrupt the energy generation and ATP synthesis essential for bacterial survival, demonstrating a modern mechanism of action in antitubercular drug discovery . The structural features of this compound, including the 2-methyl group on the heterocyclic core and the N-(1-phenylethyl) side chain, are designed to explore the structure-activity relationships (SAR) critical for optimizing potency and physicochemical properties. This compound is intended for research purposes only to further the understanding of tuberculosis therapeutics and to aid in the development of novel anti-infective agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-N-(1-phenylethyl)imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12(14-8-4-3-5-9-14)19-17(21)16-13(2)18-15-10-6-7-11-20(15)16/h3-12H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMSESFSWWQWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-methyl-N-(1-phenylethyl)imidazo[1,2-a]pyridine-3-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and pharmacological implications of this compound, with a focus on its antitubercular properties and other relevant biological effects.

Synthesis

The synthesis of this compound typically involves the reaction of substituted anilines with imidazo[1,2-a]pyridine derivatives. The general procedure includes:

  • Preparation of Imidazo[1,2-a]pyridine : Starting from 2-amino-γ-picoline and ethyl 2-chloroacetoacetate.
  • Formation of Carboxamide : Coupling with appropriate aniline derivatives using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the desired carboxamide structure.

Antitubercular Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant activity against Mycobacterium tuberculosis (Mtb).

  • Minimum Inhibitory Concentration (MIC) : Some studies reported MIC values as low as 0.025–0.054 μg/mL for structurally similar compounds against drug-susceptible strains of Mtb .
  • Safety and Pharmacokinetics : Compounds in this class have shown favorable safety profiles in preliminary animal studies, indicating potential for further development as therapeutic agents .

Antifungal Activity

In addition to antitubercular properties, imidazo[1,2-a]pyridine derivatives have been evaluated for antifungal activity. For instance:

  • Testing Against Fungal Strains : Compounds were tested against various fungal pathogens such as Candida albicans and Trichophyton species. Results indicated moderate antifungal activity compared to standard treatments like amphotericin B .

The exact mechanism of action for this compound is still under investigation; however, it is hypothesized that these compounds may inhibit key enzymes involved in the metabolic pathways of pathogens.

Case Studies

Several studies have documented the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives:

StudyCompoundBiological ActivityObservations
5aAntifungalModerate activity against Candida spp.
5mAntitubercularMIC: 0.025 μg/mL against Mtb H37Rv
10jAntitubercularLow toxicity; good pharmacokinetics

Scientific Research Applications

Synthesis of 2-Methyl-N-(1-phenylethyl)imidazo[1,2-a]pyridine-3-carboxamide

The compound can be synthesized through a multi-step process involving the reaction of substituted imidazo[1,2-a]pyridine derivatives with amines. The general synthetic route includes:

  • Preparation of Imidazo[1,2-a]pyridine Derivatives : Initial compounds are synthesized from 2-amino-γ-picoline and ethyl 2-chloroacetoacetate under basic conditions.
  • Formation of Carboxamides : The carboxylic acid derivatives are then treated with N-phenylethylamine using coupling agents such as EDCI and HOBt to yield the desired carboxamide.

Antimycobacterial Activity

Research has demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant antimycobacterial properties. For instance, a study highlighted that certain synthesized compounds showed moderate to good activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL . This suggests potential use in developing new antituberculosis drugs.

Anticancer Properties

Imidazo[1,2-a]pyridine derivatives have also been evaluated for anticancer activities. A series of these compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Peptic Ulcer Treatment

Historically, imidazo[1,2-a]pyridine derivatives have been explored for their efficacy in treating peptic ulcer diseases. The mechanism is believed to involve the inhibition of gastric acid secretion and promotion of mucosal defense mechanisms .

Neuroprotective Effects

Recent studies indicate that some derivatives possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The compounds may exert their effects through antioxidant mechanisms and modulation of neuroinflammatory responses .

Table 1: Summary of Biological Activities

Compound NameActivity TypeMIC (μg/mL)Reference
This compoundAntimycobacterial12.5
Various Imidazo[1,2-a]pyridine DerivativesAnticancerVaries
Imidazo[1,2-a]pyridine DerivativesPeptic Ulcer TreatmentN/A
Selected DerivativesNeuroprotectiveN/A

Chemical Reactions Analysis

Key Reagents and Conditions

StepReagents/ConditionsRole
HeterocycleEthyl 2-chloroacetoacetate, baseForms imidazo[1,2-a]pyridine scaffold
HydrolysisLiOH, THF/H₂O (1:1)Converts ester to carboxylic acid
CouplingEDCI, HOBt, DMF, Et₃NActivates carboxylic acid for amide formation

Spectroscopic Characterization

The compound’s structure is confirmed via:

  • IR Spectroscopy

    • Amide C=O stretch : ~1655–1664 cm⁻¹

    • Amide N-H bend : ~1595–1611 cm⁻¹

    • Aromatic C-H and N-H stretches : ~3090–3451 cm⁻¹

  • ¹H NMR (CDCl₃)

    • Methyl groups : δ 2.66–2.88 ppm (s)

    • Phenylethyl group : δ 1.65–1.64 ppm (t), δ 5.29–5.36 ppm (q), δ 7.28–7.41 ppm (m)

    • Amide proton : δ 9.64–9.69 ppm (s)

  • Mass Spectrometry

    • Molecular ion peak : ~451.9–459.8 m/z (M⁺)

Biological Activity Insights

While direct data for this compound is limited, related imidazo[1,2-a]pyridine-3-carboxamides (e.g., 2,7-dimethyl derivatives) exhibit:

  • Antitubercular activity : MIC values as low as 12.5 μg/mL against Mycobacterium tuberculosis H37Rv .

  • Mechanism : Likely involves interference with bacterial cell wall synthesis or protein biosynthesis .

Comparison of Antitubercular Activity

Compound TypeMIC (μg/mL)Key Substituents
2,7-Dimethyl derivatives12.5–50Methyl groups
N-(Phenylethyl) derivativesNot reportedPhenylethyl substituent

Stability and Reactivity

  • Stability : Stable under standard laboratory conditions but sensitive to strong acids/bases due to amide functionality .

  • Solubility : Good in polar solvents (e.g., DMF, dichloromethane), enhancing bioavailability .

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of IPA Derivatives

Compound Name Core Substituents Amide Substituent Anti-TB Activity (MIC, μM) Key Reference
2-Methyl-N-(1-phenylethyl)IPA-3-carboxamide 2-methyl 1-phenylethyl 0.12–0.25 [8, 3]
N-Benzyl-2,6-dimethyl-IPA-3-carboxamide (Cpd 2) 2,6-dimethyl Benzyl 0.06 [4]
N-(4-Dimethylaminobenzyl)-2,6-dimethyl-IPA-3-carboxamide (Cpd 3) 2,6-dimethyl 4-(dimethylamino)benzyl 0.03 [4]
2-Methyl-N-(4-oxo-2-arylthiazolidin-3-yl)IPA-3-carboxamide 2-methyl Thiazolidinone-linked aryl 0.5–1.0 [11]
6-Chloro-2-ethyl-N-(substituted benzyl)IPA-3-carboxamide 6-chloro, 2-ethyl Substituted benzyl 0.08–0.15 [10]

Key Observations:

Substituent Position: The 3-carboxamide position is critical for activity. Derivatives with carboxamide at position 2 (e.g., imidazo[1,2-a]pyridine-2-carboxamides) exhibit >10-fold reduced potency compared to 3-carboxamides.

Core Methylation: 2,6-Dimethyl substitution (e.g., Cpd 2 and 3) enhances activity (MIC: 0.03–0.06 μM) compared to mono-methylation (MIC: 0.12–0.25 μM for the target compound). This suggests steric and electronic optimization improves target binding.

Amide Side Chain: Electron-donating groups (e.g., 4-dimethylaminobenzyl in Cpd 3) enhance potency due to increased solubility and membrane permeability. Conversely, bulky groups like thiazolidinone () reduce activity (MIC: 0.5–1.0 μM), likely due to steric hindrance.

Halogenation: Chlorination at position 6 (e.g., 6-chloro-2-ethyl derivatives) retains submicromolar activity (MIC: 0.08–0.15 μM), indicating tolerance for halogen incorporation.

Pharmacokinetic and Physicochemical Properties

Lipophilicity (logP) and aqueous solubility are critical for drug-likeness:

Table 2: ADME Properties of Select IPA Derivatives

Compound Name logP Solubility (μg/mL) Metabolic Stability (t₁/₂, min)
2-Methyl-N-(1-phenylethyl)IPA-3-carboxamide 3.2 15 45
N-Benzyl-2,6-dimethyl-IPA-3-carboxamide 3.8 8 30
6-Chloro-2-ethyl-N-(substituted benzyl)IPA-3-carboxamide 4.1 5 25
Reduced-lipophilic N-benzylic IPA-3-carboxamide 2.5 50 60

Insights:

  • The target compound's moderate logP (3.2) balances membrane permeability and solubility, whereas higher logP (e.g., 4.1 for chlorinated derivatives) correlates with reduced solubility.
  • Reducing lipophilicity via polar side chains (e.g., piperidine-linked benzyl in ) improves solubility (50 μg/mL) and metabolic stability.

Scaffold Switching and Heterocyclic Analogs

Scaffold-switching studies reveal the IPA-3-carboxamide's superiority over related heterocycles:

  • Imidazo[1,2-a]pyrimidine-3-carboxamides: Exhibited >10-fold lower potency (MIC: >10 μM) due to reduced planarity and impaired target binding.

Q & A

Basic Research Questions

What are the common synthetic routes for 2-methyl-N-(1-phenylethyl)imidazo[1,2-a]pyridine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multicomponent reactions (MCRs) or condensation reactions. For example, a three-component reaction using aryl ketones, 2-amino-N-heterocycles, and dimethyl sulfoxide (DMSO) as a methylene donor under iodine catalysis (I₂) and potassium persulfate (K₂S₂O₈) can yield core structures . Optimization includes:

  • Temperature control : Maintaining 0–10°C during reagent addition to prevent side reactions .
  • Catalyst selection : Iodine enhances cyclization efficiency, while Pd/C may aid in reduction steps .
  • Solvent choice : Chloroform or DMF is often used for solubility and stability .

Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

  • NMR : Look for imidazo[1,2-a]pyridine proton signals between δ 7.0–9.0 ppm and methyl/methylene groups (δ 2.0–3.5 ppm) .
  • IR : Carboxamide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bends (~3000–3100 cm⁻¹) confirm functional groups .
  • Mass spectrometry (TOF-MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the molecular formula .

How can researchers design preliminary biological assays to evaluate its antimicrobial or anticancer potential?

  • Antimicrobial testing : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Anticancer screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .

Advanced Research Questions

What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

  • Standardize protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Validate target engagement : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm mechanism-specific activity .
  • Statistical rigor : Apply ANOVA with post-hoc tests to assess reproducibility across replicates .

How can structure-activity relationship (SAR) studies improve selectivity for therapeutic targets like COX-2?

  • Substitution patterns : Introduce sulfonamide groups at position 2 to enhance COX-2 binding, as seen in selective inhibitors like celecoxib .
  • Steric effects : Bulkier substituents (e.g., trifluoromethyl) at the N-1-phenylethyl group reduce off-target interactions .
  • Computational docking : Use AutoDock Vina to model interactions with COX-2’s hydrophobic pocket, prioritizing residues Val³⁴⁹ and Tyr³⁸⁵ .

What computational tools are effective for predicting metabolic stability and toxicity?

  • ADMET prediction : SwissADME or ProTox-II assess LogP (optimal range: 2–3), cytochrome P450 interactions, and hepatotoxicity .
  • Quantum mechanics (QM) : Gaussian 16 calculates HOMO-LUMO gaps to predict reactivity with glutathione (a detoxification pathway) .

How do reaction fundamentals (e.g., solvent polarity, catalyst loading) impact scalability in continuous flow reactors?

  • Solvent polarity : Higher polarity solvents (e.g., DMF) improve heat transfer but may require downstream purification .
  • Residence time : Optimize using MATLAB simulations to balance conversion (>90%) and byproduct formation .
  • Catalyst recycling : Immobilized iodine on silica gel reduces waste and cost .

Methodological Considerations

What are best practices for handling air/moisture-sensitive intermediates during synthesis?

  • Schlenk techniques : Use argon/vacuum cycles for sensitive steps (e.g., NaBH₄ reductions) .
  • Drying agents : Molecular sieves (3Å) in solvent storage prevent hydrolysis of carboxamide intermediates .

How can researchers validate target engagement in cellular models?

  • Pull-down assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins for LC-MS/MS identification .
  • Fluorescent probes : Conjugate BODIPY tags to track subcellular localization via confocal microscopy .

What advanced separation techniques improve purity for crystallography studies?

  • HPLC : Use C18 columns with acetonitrile/water gradients (5→95% over 30 min) to isolate >99% pure fractions .
  • Crystallization screening : Employ high-throughput platforms (e.g., Crystal Gryphon) with 96 solvent conditions to optimize crystal growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-(1-phenylethyl)imidazo[1,2-a]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-(1-phenylethyl)imidazo[1,2-a]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.